Clavepictine A
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Overview
Description
Clavepictine A is a natural product found in Clavelina picta with data available.
Scientific Research Applications
Synthesis and Chemical Studies
Clavepictine A, alongside its analogue Clavepictine B and pictamine, has been a subject of synthetic chemical research. A notable study outlined a short route for assembling Clavepictines A and B, featuring the development of its trisubstituted piperidine moiety via condensation of a beta-keto sulfone with an L-alanine-derived bromide and subsequent alkylative cyclization. This process also included the construction of its quinolizidine skeleton through a diastereoselective intramolecular conjugate addition. The stereochemical course of this conjugate addition was discussed, offering insights into the synthetic versatility and potential application of this compound in chemical research (Yu et al., 2006).
Biological Activity and Potential Therapeutic Uses
Research has also focused on the discovery and study of novel inhibitors for specific enzymes or receptors, where this compound analogues have been identified as potential candidates. For instance, a study into protein tyrosine phosphatase 1B (PTP1B), a target for therapy of type II diabetes and obesity, highlighted the use of computer-aided drug design to find small molecule inhibitors. Among the molecules identified were para-benzoquinone compounds and Clavepictine analogues, suggesting that derivatives of this compound might have therapeutic potential in treating conditions like diabetes and obesity (Zhang et al., 2017).
Synthetic Neuroactive Steroid Research
While not directly related to this compound, research on synthetic neuroactive steroids, such as SGE-516, demonstrates the broader context of how chemical compounds can influence neurological conditions. SGE-516 showed activity in a mouse model of Dravet syndrome, suggesting that compounds affecting GABAA receptors, similar in broader scope to neuroactive compounds like this compound, could offer new avenues for epilepsy treatment (Hawkins et al., 2017).
Properties
Molecular Formula |
C22H37NO2 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
[(3R,4S,6S,9aS)-6-[(1E,3E)-deca-1,3-dienyl]-4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl] acetate |
InChI |
InChI=1S/C22H37NO2/c1-4-5-6-7-8-9-10-11-13-20-14-12-15-21-16-17-22(25-19(3)24)18(2)23(20)21/h9-11,13,18,20-22H,4-8,12,14-17H2,1-3H3/b10-9+,13-11+/t18-,20+,21-,22+/m0/s1 |
InChI Key |
NISMLZNZORHXMO-FMOGBJGNSA-N |
Isomeric SMILES |
CCCCCC/C=C/C=C/[C@@H]1CCC[C@@H]2N1[C@H]([C@@H](CC2)OC(=O)C)C |
Canonical SMILES |
CCCCCCC=CC=CC1CCCC2N1C(C(CC2)OC(=O)C)C |
Synonyms |
clavepictine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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